3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride
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Overview
Description
3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C9H6BrNO3Cl. This compound is characterized by the presence of a bromo and nitro group attached to a phenyl ring, which is further connected to a prop-2-enoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride typically involves the reaction of 5-bromo-2-nitrobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for better control of reaction conditions, such as temperature and pressure, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The prop-2-enoyl chloride moiety can undergo addition reactions with nucleophiles such as alcohols or amines to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.
Addition Reactions: Alcohols or amines are used as nucleophiles, and the reactions are carried out in the presence of a base such as triethylamine.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Reduction Reactions: Products include amino derivatives.
Addition Reactions: Products include esters and amides.
Scientific Research Applications
3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride involves its interaction with nucleophiles, leading to the formation of various products. The bromo and nitro groups on the phenyl ring make the compound highly reactive towards nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)prop-2-enoyl chloride: Similar in structure but with a bromomethyl group instead of a bromo-nitrophenyl group.
Acryloyl chloride: Similar in structure but lacks the bromo and nitro groups.
Uniqueness
3-(5-Bromo-2-nitrophenyl)prop-2-enoyl chloride is unique due to the presence of both bromo and nitro groups on the phenyl ring, which enhances its reactivity and makes it suitable for a wide range of chemical reactions. This compound’s versatility in undergoing substitution, reduction, and addition reactions sets it apart from other similar compounds .
Properties
CAS No. |
105884-22-8 |
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Molecular Formula |
C9H5BrClNO3 |
Molecular Weight |
290.50 g/mol |
IUPAC Name |
3-(5-bromo-2-nitrophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5BrClNO3/c10-7-2-3-8(12(14)15)6(5-7)1-4-9(11)13/h1-5H |
InChI Key |
ZARMWWCETHXJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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